molecular formula C12H12Cl2N2O2 B1440065 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline CAS No. 692059-41-9

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Cat. No.: B1440065
CAS No.: 692059-41-9
M. Wt: 287.14 g/mol
InChI Key: RLTQWOJPSCVGSC-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is a chemical compound with the molecular formula C12H12Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline plays a crucial role in biochemical reactions, particularly in the context of its use as an intermediate in the synthesis of anti-tumor drugs like Bosutinib . This compound interacts with several enzymes and proteins, including kinases, which are essential for cell signaling and regulation. The nature of these interactions often involves the inhibition of kinase activity, which can lead to the suppression of tumor growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of specific kinases, leading to altered cell signaling and reduced cell proliferation . Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with kinases, leading to their inhibition . This inhibition can prevent the phosphorylation of downstream targets, thereby disrupting cell signaling pathways that are critical for cell growth and survival. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an intermediate in drug synthesis . This compound interacts with various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and effectiveness of this compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding these subcellular dynamics is essential for elucidating the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Starting with a suitable aromatic compound, nitration is performed to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using hydrogenation or other reducing agents.

    Cyclization: The amine intermediates undergo cyclization to form the quinazoline core.

    Substitution: Chlorine atoms are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while etherification often involves alkyl halides and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline: Similar in structure but with a quinoline core instead of quinazoline.

    4-Chloro-6,7-dimethoxyquinazoline: Lacks the 3-chloropropoxy group but shares the quinazoline core.

    4-Chloro-6-(3-chloropropoxy)quinazoline: Similar but without the methoxy group.

Uniqueness

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is unique due to the presence of both the 3-chloropropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTQWOJPSCVGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The intermediate 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinazoline (3.5 g, 13.0 mmol) was reacted with POCl3 in the manner described in Example 4A Step 2 to give 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (3.2 g, 11.2 mmol, 86%). LC-MS (ESI) m/z 287 (M+H)+.
Quantity
3.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

6-(3-chloropropoxy)-7-methoxyquinazoline-4-one (400 gm), thionyl chloride (3.2 lt) and DMF (100 ml) were refluxed for 7-8 hours. Thionyl chloride was distilled off completely under reduced pressure below 45° C. Methylene chloride (2.5 lt) and water (1.5 lt) were charged, stirred for 30 minutes at room temperature and the layers separated. The aqueous layer was extracted twice with methylene chloride (500 ml), the combined methylene chloride layer was washed with 1% sodium bicarbonate solution (1 lt), dried over sodium sulphate (20 gm) and concentrated under reduced pressure at 35-40° C. The residue was stirred with isopropyl alcohol (400 ml) at 40-45° C. for 1 hour, cooled to 0-5° C., the solids filtered, washed with chilled isopropyl alcohol (200 ml) and dried under vacuum at 45° C. to yield the title compound (406 gm, 95% yield).
Quantity
400 g
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100 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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